molecular formula C14H12N2O4 B15079746 N-(2-hydroxy-5-methylphenyl)-3-nitrobenzamide

N-(2-hydroxy-5-methylphenyl)-3-nitrobenzamide

Cat. No.: B15079746
M. Wt: 272.26 g/mol
InChI Key: KZUPBAOIYHHGBT-UHFFFAOYSA-N
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Description

N-(2-hydroxy-5-methylphenyl)-3-nitrobenzamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-5-methylphenyl)-3-nitrobenzamide typically involves the nitration of a precursor compound followed by amide formation. One common method includes the nitration of 2-hydroxy-5-methylphenylamine to introduce the nitro group, followed by the reaction with benzoyl chloride to form the benzamide linkage. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and anhydrous conditions for the amide formation to prevent hydrolysis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Catalysts such as copper or nickel on alumina may be used to enhance the reaction efficiency and selectivity. The process parameters, including temperature, pressure, and reactant concentrations, are optimized to maximize the yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-5-methylphenyl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The benzamide core can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.

    Substitution: Electrophiles like halogens, sulfonyl chlorides, and nitrating agents.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-(2-hydroxy-5-methylphenyl)-3-nitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-5-methylphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and nitro groups play crucial roles in its binding affinity and reactivity. For example, the compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access. Additionally, the nitro group can undergo redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

N-(2-hydroxy-5-methylphenyl)-3-nitrobenzamide can be compared with similar compounds such as:

Properties

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

N-(2-hydroxy-5-methylphenyl)-3-nitrobenzamide

InChI

InChI=1S/C14H12N2O4/c1-9-5-6-13(17)12(7-9)15-14(18)10-3-2-4-11(8-10)16(19)20/h2-8,17H,1H3,(H,15,18)

InChI Key

KZUPBAOIYHHGBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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